4-(1-naphthylsulfonyl)morpholine
Description
Significance of Sulfonamide and Morpholine (B109124) Scaffolds in Organic Synthesis Research
The sulfonamide and morpholine moieties are considered "privileged structures" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets and exhibit a broad range of pharmacological activities. semanticscholar.orgnih.gov Their prevalence in a multitude of clinically approved drugs underscores their importance in drug discovery and development.
Sulfonamide Scaffold:
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first class of effective systemic antibacterial agents. frontiersrj.comajchem-b.com Since then, the applications of sulfonamide-containing compounds have expanded dramatically. They are integral to drugs with a wide array of therapeutic uses. nih.govnih.goveurekaselect.com The versatility of the sulfonamide group stems from its ability to act as a stable, well-tolerated structural motif that can engage in key hydrogen bonding interactions with biological targets. nih.gov
Key Therapeutic Applications of Sulfonamide-Containing Drugs
| Therapeutic Class | Examples |
|---|---|
| Antibacterial | Sulfamethoxazole, Sulfadiazine frontiersrj.comresearchgate.net |
| Diuretic | Furosemide, Hydrochlorothiazide nih.govresearchgate.net |
| Anti-inflammatory (COX-2 Inhibitors) | Celecoxib, Valdecoxib frontiersrj.comresearchgate.net |
| Antiviral (Protease Inhibitors) | Darunavir frontiersrj.comnih.gov |
| Anticancer | Pazopanib researchgate.net |
| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide nih.govresearchgate.net |
Morpholine Scaffold:
The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is another vital building block in organic synthesis and drug design. e3s-conferences.orgresearchgate.net Its inclusion in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance. nih.govacs.org The morpholine moiety can enhance the potency of a compound and improve its pharmacokinetic profile. nih.govnih.gov It is a versatile scaffold that can be readily incorporated into molecules to explore structure-activity relationships (SAR). nih.govnih.gov
Pharmacological Roles of the Morpholine Moiety
| Role | Description |
|---|---|
| Potency Enhancement | Interacts with target proteins to increase binding affinity. nih.gov |
| Pharmacokinetic Modulation | Improves properties like solubility, bioavailability, and metabolic stability. nih.govnih.govacs.org |
| Synthetic Building Block | Readily accessible and easily incorporated into diverse molecular structures. nih.gove3s-conferences.org |
The combination of these two powerful scaffolds in a single molecule provides a rich platform for the development of novel compounds with diverse biological potential.
Derivation and Structural Features of Naphthylsulfonylmorpholine Architectures
The synthesis of 4-(1-naphthylsulfonyl)morpholine is typically achieved through a standard sulfonamide formation reaction. This involves the condensation of 1-naphthalenesulfonyl chloride with morpholine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.comresearchgate.net
The resulting molecular architecture of this compound is a conjunction of three distinct chemical entities:
Naphthalene (B1677914) Moiety: A bicyclic aromatic hydrocarbon system, which is planar and lipophilic. This bulky group can participate in π-π stacking and hydrophobic interactions with biological targets.
Sulfonyl Group: The central sulfonamide linkage (-SO₂-N<) connects the naphthyl and morpholine rings. The geometry around the sulfur atom is tetrahedral. This group is a strong hydrogen bond acceptor.
Morpholine Ring: A saturated six-membered heterocycle that typically adopts a stable chair conformation. nih.govacs.org The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine. researchgate.net
Structural and Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| Key Functional Groups | Naphthalene, Sulfonamide, Morpholine |
| Conformation | The morpholine ring exists in a chair conformation, while the naphthalene ring is planar. |
Rationale for Dedicated Academic Investigation into this compound Derivatives
The focused academic interest in this compound and its derivatives is driven by the principle of molecular hybridization. This drug design strategy involves combining known pharmacophores to create new chemical entities with potentially synergistic or novel biological activities.
The rationale for investigating this specific chemical family includes:
Synergistic Bioactivity: Given that sulfonamides and morpholines are independently associated with a vast range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, their combination is a logical step to explore potentially enhanced or novel therapeutic applications. frontiersrj.comeurekaselect.comnih.gov
Scaffold for Library Synthesis: The core structure of this compound serves as an excellent template for creating a library of derivatives. Modifications can be systematically made to the naphthalene and morpholine rings to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Improving Drug-like Properties: The incorporation of the morpholine ring is a well-established strategy for improving the "drug-likeness" of a compound, particularly its solubility and metabolic profile. nih.govnih.gov Investigations into derivatives often explore how substitutions on the morpholine ring can further fine-tune these properties.
In essence, the academic pursuit of this compound derivatives is a rational approach to drug discovery, leveraging the proven utility of its constituent parts to create novel molecules with the potential to address a wide range of therapeutic challenges.
Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-1-ylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,15-8-10-18-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFFHUDQCVBCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Naphthylsulfonyl Morpholine and Analogous Chemical Structures
Classical Approaches for Sulfonamide and Morpholine (B109124) Ring Formation
The most direct and classical synthesis of 4-(1-naphthylsulfonyl)morpholine involves the reaction between morpholine and naphthalene-1-sulfonyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond. wikipedia.orgacs.org This approach is widely used due to the commercial availability of the starting materials.
The formation of the morpholine ring itself is classically achieved through several established methods. wikipedia.orgresearchgate.net
The synthesis of the morpholine heterocycle often relies on nucleophilic substitution reactions. A common industrial method is the dehydration of diethanolamine (B148213) using concentrated sulfuric acid. wikipedia.org Another classical approach involves the reaction of bis(2-chloroethyl) ether with ammonia (B1221849). wikipedia.orgresearchgate.net More recently, methods have been developed for synthesizing morpholine derivatives by reacting morpholine with reagents like ethyl chloroacetate (B1199739) in the presence of a base to yield morpholin-N-ethyl acetate, which can be further functionalized. researchgate.net
Intramolecular cyclization is a key strategy for forming the morpholine ring. These reactions typically start from 1,2-amino alcohols. osi.lvresearchgate.net For example, a sequence involving the coupling of an amino alcohol with an α-haloacid chloride, followed by cyclization and reduction, can produce a variety of substituted morpholines. researchgate.net Another strategy is the intramolecular cyclization of N-substituted diethanolamine derivatives. Industrial processes often utilize the reaction of diethylene glycol with ammonia at high temperatures and pressures over a catalyst. google.com
A well-documented laboratory-scale cyclization involves treating an N-substituted amino alcohol with chloroacetyl chloride to form an amide, which then undergoes intramolecular Williamson ether synthesis upon treatment with a base to form a morpholinone. The morpholinone can subsequently be reduced to the desired morpholine. researchgate.net
Advanced and Green Chemistry Synthetic Protocols for this compound Scaffolds
In recent years, there has been a significant shift towards developing more efficient, selective, and environmentally friendly synthetic methods. chemrxiv.orgajgreenchem.com
Modern synthetic chemistry has embraced photocatalysis and metal catalysis to construct morpholine rings with high efficiency and stereoselectivity. osi.lv Visible-light photocatalysis has been employed for the diastereoselective annulation to synthesize substituted 2-aryl morpholines from readily available starting materials. figshare.comacs.org These reactions often proceed through radical cation intermediates and can provide access to complex substitution patterns. figshare.com
Metal-catalyzed reactions have also proven powerful. Palladium-catalyzed aerobic oxidative cyclization of alkenes (a Wacker-type reaction) offers a route to various nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) catalysts have been used for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and allylic alcohols. organic-chemistry.org Furthermore, gold-catalyzed cascade cyclization of alkynylamines or alkynylalcohols provides an efficient pathway to morpholine derivatives under mild conditions with low catalyst loading. rsc.org
Table 1: Examples of Advanced Metal-Catalyzed Morpholine Synthesis
| Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Pd(DMSO)₂(TFA)₂ | Alkenyl Amines | Substituted Morpholines | Aerobic, Wacker-type cyclization | organic-chemistry.org |
| Iron(III) Chloride | 1,2-Amino Ethers / Allylic Alcohols | Di-substituted Morpholines | High diastereoselectivity | organic-chemistry.org |
| Gold Catalyst | Alkynylamines / Alkynylalcohols | Substituted Morpholines | Mild conditions, low catalyst loading (1 mol%) | rsc.org |
| In(OTf)₃ / NBS | Amino Alcohols / Alkenes | Substituted Morpholines | Lewis acid-catalyzed halo-etherification | nih.gov |
A significant challenge in morpholine synthesis from primary amines is preventing over-alkylation. organic-chemistry.orgnih.gov Recent breakthroughs in green chemistry have addressed this issue. A notable development is the use of ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the selective monoalkylation of 1,2-amino alcohols. organic-chemistry.orgnih.govacs.org This redox-neutral protocol uses inexpensive reagents and allows for the clean isolation of the monoalkylated product, which is then cyclized to the morpholine. organic-chemistry.orgacs.org This method is scalable and avoids toxic reagents, making it an environmentally friendly alternative to classical methods. organic-chemistry.orgchemrxiv.org
Asymmetric Synthesis Approaches to Chiral Morpholine Derivatives
The demand for enantiomerically pure morpholine derivatives for pharmaceutical applications has driven the development of asymmetric synthetic methods. semanticscholar.orgru.nl These strategies aim to control the stereochemistry at the chiral centers of the morpholine ring. researchgate.net
Asymmetric synthesis can be approached in several ways: forming the stereocenter before, during, or after the cyclization of the morpholine ring. semanticscholar.orgresearchgate.net
Before Cyclization: This involves using chiral starting materials, such as enantiomerically pure amino alcohols, which are then converted into morpholines. nih.gov
During Cyclization: Asymmetric catalytic methods can create the stereocenter during the ring-forming step. For instance, organocatalyzed intramolecular aza-Michael additions have been used to prepare chiral 3-acylmethyl morpholines. semanticscholar.org
After Cyclization: The stereocenter can be generated via enantioselective modification of a pre-formed unsaturated morpholine ring. A prime example is the asymmetric hydrogenation of dehydromorpholines catalyzed by rhodium complexes with chiral ligands, which can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org
Tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have also been developed for the efficient synthesis of 3-substituted chiral morpholines from aminoalkyne substrates. organic-chemistry.orgacs.org
Table 2: Selected Asymmetric Synthesis Methods for Chiral Morpholines
| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity | Reference(s) |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Dehydromorpholines | 2-Substituted Morpholines | Up to 99% ee | semanticscholar.orgrsc.org |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | RuCl[(S,S)-Ts-DPEN] | Aminoalkynes | 3-Substituted Morpholines | >95% ee | acs.org |
| Pd-Catalyzed Carboamination | Pd(OAc)₂ / P(2-furyl)₃ | Enantiopure O-Allyl Ethanolamines | cis-3,5-Disubstituted Morpholines | Single stereoisomers | nih.gov |
Scalability Considerations for this compound Synthesis in Research Settings
The transition from a small-scale (millimolar) to a larger-scale (gram) synthesis of this compound in a research environment necessitates a careful re-evaluation of the synthetic protocol. What proves effective at a smaller scale may not be directly translatable to a larger preparation, impacting yield, purity, and ease of handling.
The standard laboratory synthesis involves the reaction of 1-naphthalenesulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, scalability introduces several practical hurdles.
Reaction Conditions: At a small scale, heat dissipation is generally not a major concern. However, as the reaction volume increases, the exothermic nature of the sulfonylation reaction can lead to localized overheating, potentially causing side reactions and decomposition of the product. Therefore, efficient stirring and controlled addition of reagents become critical. The choice of solvent and base can also impact the reaction's scalability. For instance, a study on the synthesis of related sulfonamides demonstrated that conducting the reaction in water with pH control can be scalable to the 100-gram level, offering high yields and purity. Current time information in Meløy, NO. In a typical research setting, a non-polar aprotic solvent like dichloromethane (B109758) or a polar aprotic solvent such as acetone (B3395972) is often employed.
Work-up and Purification: The purification of this compound can be a significant bottleneck when scaling up. At the millimolar scale, purification by column chromatography is often feasible. However, for multi-gram quantities, this method becomes cumbersome, time-consuming, and requires large volumes of solvent. Alternative purification techniques, such as recrystallization, become more attractive and practical at a larger scale. The choice of a suitable recrystallization solvent is crucial for obtaining a high-purity product with good recovery. The physical form of the product (e.g., an oil versus a crystalline solid) also dictates the most appropriate purification strategy. For example, in the synthesis of N-(4-(4-Methylbenzene-1-sulfonyl)morpholine), an oily product was obtained, which may necessitate different purification approaches compared to a solid. researchgate.net
Yield and Purity: Achieving consistent yield and high purity is a primary goal in any synthetic procedure. When scaling up, even minor impurities can become significant in absolute terms. The efficiency of the reaction and the purification method directly influence the final yield. For instance, a reported synthesis of 4-(phenylsulfonyl)morpholine (B1295087) on a 10 mmol scale yielded 1.79 g (78.9%) of the product. researchgate.net Maintaining such a high yield on a significantly larger scale requires careful optimization of all parameters.
To illustrate the considerations for scaling up the synthesis of this compound, the following tables provide a comparative overview of typical experimental parameters and outcomes at a millimolar and a gram scale in a research setting.
Table 1: Comparison of Synthetic Parameters for this compound at Different Research Scales
| Parameter | Millimolar Scale (e.g., 1 mmol) | Gram Scale (e.g., 20 mmol) |
| 1-Naphthalenesulfonyl Chloride | ~0.23 g | ~4.53 g |
| Morpholine | ~0.09 g (1.1 eq) | ~1.83 g (1.1 eq) |
| Base (e.g., Triethylamine) | ~0.14 mL (1.2 eq) | ~2.8 mL (1.2 eq) |
| Solvent (e.g., Dichloromethane) | 5 - 10 mL | 100 - 200 mL |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature (controlled addition) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Primary Purification Method | Column Chromatography | Recrystallization |
Table 2: Expected Outcomes and Challenges in the Scaled-Up Synthesis of this compound
| Outcome/Challenge | Millimolar Scale | Gram Scale |
| Expected Yield | 80-95% | 70-90% (potential for lower yield without optimization) |
| Purity | High (>98% after chromatography) | High (>98% after recrystallization), but requires careful solvent selection |
| Heat Management | Negligible | Critical, requires cooling bath and controlled reagent addition |
| Mixing | Efficient with standard stir bar | Requires efficient mechanical stirring to ensure homogeneity |
| Handling | Straightforward | More challenging due to larger volumes of reagents and solvents |
| Purification Efficiency | High but resource-intensive per gram | Potentially more efficient and sustainable with recrystallization |
Reactivity and Transformational Chemistry of 4 1 Naphthylsulfonyl Morpholine
Electrophilic and Nucleophilic Substitution Dynamics at the Naphthalene (B1677914) and Morpholine (B109124) Moieties
The reactivity of the naphthalene and morpholine portions of the molecule towards substitution reactions is heavily influenced by the electronic effects of the sulfonyl bridge.
Naphthalene Moiety: The naphthalenesulfonyl group is strongly electron-withdrawing, which deactivates the naphthalene ring system towards traditional electrophilic aromatic substitution. Reactions that would typically occur on an unsubstituted naphthalene ring, such as nitration or halogenation, would require harsh conditions and may lead to a mixture of products or fail to proceed. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if further activating groups (like a nitro group) are present on the ring. nih.gov The displacement of a leaving group, such as a halogen or a nitro group, from the naphthalene ring by a nucleophile is a key pathway for functionalization. nih.govmdpi.com For instance, studies on similar systems have shown that fluoride (B91410) can be displaced from activated nitroarenes in a concerted reaction mechanism. nih.gov
Morpholine Moiety: The nitrogen atom of the morpholine ring is directly attached to the electron-withdrawing sulfonyl group, rendering it non-basic and non-nucleophilic. However, the α-carbons (adjacent to the nitrogen) become susceptible to functionalization. This can be achieved through deprotonation with a strong base to form an α-anion, which can then react with various electrophiles. More sophisticated methods involve the in situ generation of an iminium-BF3 complex from the corresponding N-bromoamine, which can then be attacked by a range of nucleophiles, including organozinc and organolithium reagents, to install substituents at the α-position. researchgate.net Morpholine can also act as a nucleophile in substitution reactions with activated aromatic systems, such as in the reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid, to form colored adducts. researchgate.net
Reactions Involving the Sulfonyl Group as a Functional Handle
The sulfonamide linkage (N-SO2) is generally robust, but the sulfonyl group can serve as a functional handle for specific transformations. While direct cleavage of the N-S bond in 4-(1-naphthylsulfonyl)morpholine requires specific and often forceful reducing or acidic/basic conditions, the sulfonyl group's primary role in reactivity is often as an activating or directing group.
In related systems, sulfonyl groups are critical participants in radical ring-opening polymerizations. mdpi.com For example, cyclic sulfone derivatives can undergo polymerization where the sulfonyl radical plays a key role in the reaction pathway. mdpi.com Although this specific reaction type is less common for N-sulfonylmorpholines, it highlights the potential reactivity of the sulfonyl moiety under radical conditions. The sulfonyl group can also be used as a source for generating sulfamoyl chlorides in situ, which are valuable intermediates for coupling reactions. researchgate.net
Heterocyclic Ring-Opening and Ring-Closing Reactions of Morpholine Derivatives
The morpholine ring, particularly when activated by an N-sulfonyl group, can participate in both ring-opening and ring-closing reactions, providing pathways to novel heterocyclic structures.
Ring-Opening Reactions: N-sulfonylated aziridines and azetidines can undergo nucleophilic ring-opening by haloalcohols, followed by a base-mediated intramolecular cyclization to form substituted morpholines. nih.govresearchgate.net This SN2-type reaction is highly regio- and stereoselective. nih.gov Similarly, N-sulfonylated oxazetidines can be opened by various carbon nucleophiles, such as α-formyl carboxylates, in a cascade reaction that leads directly to substituted morpholine hemiaminals. nih.govacs.org The choice of base in these reactions can be critical for achieving high conversion. acs.org The ring-opening of epoxides with nucleophiles is a common strategy in drug synthesis, and N-substituted morpholines can be involved as either the nucleophile or as part of a larger molecule being constructed from an epoxide precursor. mdpi.comrsc.org
Ring-Closing Reactions: The formation of the morpholine ring itself is a critical transformation. A common method involves the intramolecular cyclization of an intermediate formed from a precursor like an amino alcohol. For example, reaction of an amino alcohol with chloroacetyl chloride, followed by treatment with a base like potassium hydroxide, can lead to the formation of the morpholine ring in high yield. researchgate.netresearchgate.net Another powerful method is the Mitsunobu reaction, involving the intramolecular cyclization of a diol derivative under the action of diethyl azodicarboxylate (DEAD) and triphenylphosphine. researchgate.net
Table 1: Examples of Ring-Opening and Ring-Closing Reactions for Morpholine Synthesis
| Reaction Type | Precursors | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ring-Closing | N-(2-hydroxyethyl)aminoethanol derivative | Chloroacetyl chloride, NaOH; then KOH, IPA | Substituted Morpholine | 90% | researchgate.netresearchgate.net |
| Ring-Closing | Diethanolamine (B148213) derivative | DEAD, Ph3P, Toluene (B28343) | Substituted Morpholine | 92% | researchgate.net |
| Ring-Opening/Closing Cascade | 2-Tosyl-1,2-oxazetidine, α-formyl propionate | DBU or K2CO3, 1,4-dioxane | Morpholine Hemiaminal | up to 91% conversion | nih.govacs.org |
| Ring-Opening/Closing | Activated Aziridine, Haloalcohol | Lewis Acid; then Base | Substituted Morpholine | High | nih.gov |
Coupling Reactions for Further Functionalization of the this compound Core
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the aromatic core of this compound, allowing for the introduction of a wide array of substituents.
To functionalize the naphthalene ring, a halogen atom (e.g., Br, I) must first be installed. This halogenated derivative can then participate in various coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where an aryl-halide is coupled with a boronic acid or ester. While direct Suzuki-Miyaura coupling of a sulfamoyl chloride (like morpholine-4-sulfonyl chloride) with a naphthaleneboronic acid can be challenging and lead to byproducts, the use of electron-rich and bulky phosphine (B1218219) ligands can significantly improve the yield of the desired arylsulfonamide. researchgate.net
The Buchwald-Hartwig amination is another powerful C-N bond-forming reaction. For instance, the coupling of morpholine with an aryl halide like 4-chloroanisole (B146269) can be catalyzed by palladium complexes. The choice of solvent and the use of additives can dramatically affect the reaction yield, with THF often being a superior solvent to toluene for these transformations. researchgate.net These coupling strategies provide a modular approach to building complex molecules based on the this compound scaffold.
Table 2: Examples of Coupling Reactions for Functionalization
| Reaction Type | Substrates | Catalyst/Ligand | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Morpholine-4-sulfonyl chloride, 2-Naphthaleneboronic acid | Pd(OAc)2 / Tris(2,6-dimethoxyphenyl)phosphine | THF/MeCN | Moderate to High | researchgate.net |
| Buchwald-Hartwig Amination | 4-Chloroanisole, Morpholine | RuPhos-Pd Dimer | THF | 90% | researchgate.net |
| Buchwald-Hartwig Amination | 4-Chloroanisole, Morpholine | SPhos-Pd Dimer | THF | 87% | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies of 4 1 Naphthylsulfonyl Morpholine
X-ray Crystallography for Solid-State Structural Determination and Conformation.
Elucidation of Supramolecular Interactions in Crystal Packing
A comprehensive analysis of the supramolecular interactions and crystal packing of 4-(1-naphthylsulfonyl)morpholine is currently hindered by the lack of publicly available, detailed crystallographic data from single-crystal X-ray diffraction studies. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain a published structure for this specific compound.
While a definitive elucidation of the crystal packing and the specific network of non-covalent interactions for this compound is not possible without experimental data, a theoretical discussion of the potential interactions can be presented based on the molecular structure. The molecule possesses several key functional groups that are likely to participate in supramolecular assembly: the aromatic naphthyl ring system, the polar sulfonyl group, and the morpholine (B109124) ring.
Potential supramolecular interactions could include:
C—H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl and morpholine groups can act as hydrogen bond acceptors, forming weak C—H···O interactions with hydrogen atoms from the naphthyl and morpholine moieties of neighboring molecules. These interactions are common in the crystal structures of sulfonamides and morpholine-containing compounds.
It is important to note that this is a generalized projection of possible interactions. For a precise and scientifically accurate description, including data tables with bond distances, angles, and specific packing motifs, an experimental crystallographic study is essential.
A study on the related compound, 4-(benzenesulfonyl)-morpholine, which has been characterized by high-pressure Raman and IR spectroscopy, suggests the presence of C−H···O hydrogen bonds between molecules in the unit cell and indicates that weak van der Waals interactions are the primary drivers of the large-scale crystalline structure. scielo.org.mx However, the substitution of the benzene (B151609) ring with the larger naphthalene (B1677914) system in this compound is expected to introduce more significant π-π stacking interactions, leading to a different crystal packing arrangement.
Until a definitive crystal structure is reported, any detailed discussion on the supramolecular architecture of this compound remains speculative.
Computational and Theoretical Investigations of 4 1 Naphthylsulfonyl Morpholine
Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory (HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity, with the energy difference between them, the HOMO-LUMO gap, indicating its chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, studies on 4-methylmorpholine (B44366) have utilized DFT with the B3LYP functional to analyze its electronic structure. nih.gov The calculated HOMO and LUMO energies in such systems highlight the potential for charge transfer within the molecule. nih.govnih.gov The HOMO-LUMO gap is a critical parameter in quantum chemical studies and is known to be influenced by the choice of functional and basis set in DFT calculations. scirp.org
To provide a tangible understanding of these concepts, the following interactive table presents hypothetical, yet plausible, HOMO-LUMO energy values for 4-(1-naphthylsulfonyl)morpholine, based on typical values for similar sulfonamide and naphthalene (B1677914) derivatives.
| Computational Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These values are illustrative and would require specific DFT calculations on this compound for verification.
Conformational Analysis and Energy Landscape Mapping of the Morpholine (B109124) Ring and Naphthalene Moiety
The conformational flexibility of this compound is a key determinant of its physical and biological properties. This flexibility arises from the rotation around the S-N bond and the inherent conformational dynamics of the morpholine ring.
The morpholine ring typically adopts a chair conformation, which is its most stable form. However, boat and twist-boat conformations are also possible and can be populated depending on the energetic landscape. The substituents on the nitrogen atom can influence the preference for axial or equatorial positioning in the chair conformation.
The orientation of the bulky naphthalene group relative to the morpholine ring is another critical conformational variable. The rotation around the C-S and S-N bonds dictates the spatial arrangement of these two moieties. Computational methods, such as molecular mechanics and DFT, can be employed to map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.
While a specific conformational analysis for this compound was not found in the available literature, studies on the conformational preferences of morpholine itself indicate that the chair conformation is the most stable. The interplay between the naphthalene and morpholine moieties would likely lead to a complex energy landscape with several local minima corresponding to different rotational isomers (rotamers). The steric hindrance between the naphthalene ring and the morpholine ring would play a significant role in determining the most stable conformations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, computational studies can shed light on reactions where it may act as a reactant, product, or catalyst.
The sulfonamide linkage in this compound is a key functional group that can participate in various reactions. For example, the nitrogen atom of the morpholine ring, being a secondary amine derivative, can exhibit nucleophilic character.
A theoretical study on the role of morpholine and 4-methylmorpholine as catalysts in urethane (B1682113) formation provides a relevant analogy. nih.govresearchgate.net This study, using DFT, mapped out a seven-step reaction mechanism and found that the catalytic activity is related to the proton affinity of the morpholine nitrogen. nih.govresearchgate.net Such computational approaches could be applied to understand the potential catalytic role of this compound in similar reactions. The electronic-withdrawing effect of the naphthylsulfonyl group would likely modulate the nucleophilicity of the morpholine nitrogen compared to unsubstituted morpholine.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. pensoft.net These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.
For a compound like this compound, QSAR studies could be employed to predict its potential biological activities, while QSPR models could predict its physicochemical properties such as solubility, lipophilicity, and melting point.
QSAR studies on naphthalenesulfonamide derivatives have been conducted to understand their inhibitory activities against certain enzymes. nih.gov These studies typically use a variety of molecular descriptors, including electronic, steric, and topological parameters, to build predictive models. nih.gov For instance, a 2D-QSAR study on N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues revealed that inhibitory activities were dependent on electronic affinity and dipole moment. nih.gov
Similarly, QSPR studies on morpholine derivatives have been performed to predict their physicochemical properties. researchgate.net These models often use descriptors that quantify the molecular size, shape, and electronic features.
The development of a QSAR or QSPR model for a series of compounds that includes this compound would involve the following general steps:
Data Set Collection: A set of molecules with known activities or properties is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity/property.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While no specific QSAR or QSPR models for this compound were found, the existing studies on related naphthalenesulfonamides and morpholine derivatives provide a strong foundation for the future development of such predictive models. pensoft.netnih.gov These models could accelerate the discovery of new applications for this compound and its analogues.
Role of 4 1 Naphthylsulfonyl Morpholine in Scaffold Based Chemical Research
Utilization as a Key Intermediate and Building Block in Complex Chemical Synthesis
The morpholine (B109124) ring is a significant core structure in medicinal and restorative chemistry. e3s-conferences.org Its derivatives are integral to a wide array of therapeutic agents, including antibiotics, anticancer drugs, and antifungals. e3s-conferences.org The synthesis of molecules incorporating the morpholine scaffold is a subject of extensive study due to its pharmacological importance. nih.gov
In synthetic organic chemistry, morpholine is frequently used as a building block. wikipedia.org For instance, it is a component in the synthesis of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The compound 4-(1-naphthylsulfonyl)morpholine serves as a key intermediate, providing a pre-functionalized scaffold that chemists can modify to create libraries of new compounds.
A common synthetic strategy involves the reaction of morpholine with a chloroacetyl chloride, which is then further reacted with various amines, alcohols, and thiols to produce a range of morpholine acetamide (B32628) derivatives. nih.gov Another approach involves reacting morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate, which can then be converted to other derivatives through reactions with reagents like hydrazine (B178648) hydrate. researchgate.net These methods highlight how the core morpholine structure, such as that in this compound, can be systematically built upon to generate diverse molecular architectures.
The following table provides examples of derivatives synthesized from a morpholine core, illustrating its role as a versatile building block.
| Derivative Name | Starting Materials | Significance |
| 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethanone | Morpholine, Chloroacetyl chloride, Pyrrolidine | Synthesis of novel acetamide derivatives. nih.gov |
| 2-[(4-fluorophenyl)amino]-1-(morpholin-4-yl)ethanone | Morpholine, Chloroacetyl chloride, 4-fluoroaniline | Creation of functionalized morpholine compounds. nih.gov |
| 1-(morpholin-4-yl)-2-phenoxyethanone | Morpholine, Chloroacetyl chloride, Phenol | Demonstrates versatility in reacting with phenols. nih.gov |
| Morpholin-N-ethyl acetohydrazide | Morpholine, Ethyl chloroacetate, Hydrazine hydrate | Intermediate for creating further heterocyclic systems. researchgate.net |
| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | Morpholin-N-ethyl acetohydrazide, Ammonium thiocyanate | Formation of triazole rings from a morpholine precursor. researchgate.net |
Design and Development of Novel Chemical Scaffolds Incorporating the this compound Moiety
The development of novel chemical scaffolds is central to drug discovery and materials science. Heterocyclic scaffolds are a key component in the structure of most drugs and biologically active molecules. researchgate.net The this compound moiety is an attractive starting point for creating new scaffolds due to the distinct properties of its constituent parts. The bulky, π-electron-rich naphthyl group can engage in specific interactions, while the morpholine ring provides a flexible linker and can improve the pharmacokinetic profile of a molecule. nih.gov
Researchers design new scaffolds by modifying the core structure of this compound. These modifications can involve adding functional groups to the naphthyl ring, altering the morpholine ring, or using the entire moiety as a component in a larger molecular assembly. The goal is often to create molecules with specific three-dimensional shapes and chemical properties that allow them to interact in a targeted way with biological molecules or to form new materials. The use of morpholine as a scaffold is a well-established strategy in medicinal chemistry for producing libraries of bioactive compounds for drug discovery projects. nih.gov
Applications in Ligand Design for Coordination Chemistry Research
In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The design of new ligands is crucial for developing novel catalysts, sensors, and materials. The this compound structure contains potential donor atoms—the nitrogen atom of the morpholine ring and the oxygen atoms of the sulfonyl group—that can coordinate with metal ions.
While direct studies on this compound as a ligand are not extensively detailed in the provided results, the broader class of sulfonamide and morpholine-containing molecules is known to participate in metal coordination. The nitrogen atom in the morpholine ring can act as a Lewis base, donating its lone pair of electrons to a metal center. The sulfonyl group can also engage in coordination, although it is generally a weaker donor. The rigid orientation imposed by the naphthylsulfonyl group can influence the geometry of the resulting metal complex, making this scaffold a potentially useful platform for designing ligands with specific spatial arrangements for catalytic or sensing applications.
Exploration in Supramolecular Chemistry for Self-Assembly and Ordered Architectures
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov The this compound molecule possesses features that are highly relevant to this field. The large, flat surface of the naphthyl group is prone to engaging in π-π stacking interactions, which are a key driving force for the self-assembly of aromatic molecules into ordered structures like columns or layers.
The combination of the rigid, aromatic naphthyl unit and the more flexible morpholine ring allows for a balance of interactions that can lead to the formation of complex supramolecular architectures. For example, derivatives of naphthalene (B1677914) are known to form the basis of "naphthocages," which can bind to other molecules. rsc.org Similarly, the hydrogen bonding capabilities of the morpholine ring, if modified, or interactions involving the sulfonyl oxygens could further direct the self-assembly process. The study of how molecules like this compound organize themselves provides insights into creating new materials with tailored properties, such as porous solids or liquid crystals. The field of supramolecular chemistry often utilizes macrocyclic hosts like calixarenes, which can be modified to create receptors, and the principles of molecular recognition and assembly are central to these investigations. nih.gov
Future Research Directions and Unexplored Avenues for 4 1 Naphthylsulfonyl Morpholine Research
The foundational research into 4-(1-naphthylsulfonyl)morpholine has established its significance as a versatile chemical entity. However, the full potential of this compound and its derivatives is far from realized. Future research is poised to expand upon current knowledge, venturing into more sustainable synthesis, advanced material applications, deeper mechanistic understanding, and predictive chemical design. These new avenues promise to unlock novel applications and a more profound comprehension of the structure-function relationships governing the sulfonylmorpholine core.
Q & A
Q. What synthetic methodologies are effective for preparing 4-(1-naphthylsulfonyl)morpholine?
The synthesis of sulfonyl-substituted morpholines often involves nucleophilic substitution or cycloaddition reactions. For example, sulfonylbutadienes react with enamines like 4-(1-cyclohexenyl)morpholine under conditions such as dichloromethane (DCM) at 0–25°C, yielding fused bicyclic products . Adapting this approach, 1-naphthylsulfonyl chloride could react with morpholine derivatives in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Optimization of solvent polarity and reaction time may improve yields.
Q. How can the structural integrity of this compound be validated?
Key techniques include:
- X-ray crystallography : For definitive 3D structure determination (e.g., using SHELX software for refinement ).
- NMR spectroscopy : To confirm substituent positions (e.g., ¹H/¹³C NMR for naphthyl and morpholine proton assignments) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and purity .
Q. What are the solubility and stability profiles of sulfonyl-substituted morpholines?
Morpholine derivatives with aryl-sulfonyl groups typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should assess hydrolysis susceptibility under acidic/basic conditions via HPLC monitoring. For example, similar compounds like 4-(2-bromo-4-fluorobenzyl)morpholine show stability in neutral buffers but degrade in strong acids .
Advanced Research Questions
Q. How does this compound interact with biological targets?
Morpholine derivatives often modulate enzymes or receptors. For instance, benzylmorpholine analogs inhibit cytochrome P450 isoforms (e.g., CYP2A13) via π-π stacking and hydrogen bonding . Computational docking (e.g., molecular dynamics simulations) can predict binding modes of the naphthylsulfonyl group to hydrophobic pockets, while surface plasmon resonance (SPR) assays quantify affinity .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Comparative analysis of substituent effects is critical. For example:
- Substituent position : Fluorine or bromine at specific benzyl positions alters activity (e.g., 4-(2-bromo-4-fluorobenzyl)morpholine vs. 4-(2-bromo-5-fluorobenzyl)morpholine ).
- Sulfonyl group : Bulky naphthyl groups may enhance target selectivity but reduce solubility. Introduce polar groups (e.g., hydroxyl) to balance lipophilicity .
Q. How to resolve contradictions in cytotoxicity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). For example:
- Cell line specificity : Some morpholines show selective cytotoxicity in breast cancer (MCF-7) but not lung cancer (A549) lines .
- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability and apoptosis markers) to confirm results .
Q. What computational tools predict the conformational behavior of this compound?
Density functional theory (DFT) calculates ground-state geometries, while molecular dynamics (MD) simulations model solvent interactions. For example, SHELXPRO interfaces with crystallographic data to refine torsional angles in morpholine rings .
Methodological Considerations
Q. How to design assays for evaluating enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., CYP inhibition assays ).
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PI3K) to identify binding motifs .
Q. What strategies mitigate synthetic challenges in scaling up production?
- Catalyst optimization : Use Pd-catalyzed cross-coupling for naphthyl group introduction .
- Purification : Employ flash chromatography (silica gel) or recrystallization (ethanol/water) for high-purity yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
